6-(Acetylamino)-4-hydroxy-3-((E)-(4-(((4-((E)-(4-sulfophenyl)diazenyl)phenyl)amino)carbonyl)phenyl)diazenyl)naphthalene-2,7-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Acetylamino)-4-hydroxy-3-((E)-(4-(((4-((E)-(4-sulfophenyl)diazenyl)phenyl)amino)carbonyl)phenyl)diazenyl)naphthalene-2,7-disulfonic acid is a complex organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vibrant colors. This particular compound is known for its intense coloration and is widely used in various industrial applications, including textiles, cosmetics, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetylamino)-4-hydroxy-3-((E)-(4-(((4-((E)-(4-sulfophenyl)diazenyl)phenyl)amino)carbonyl)phenyl)diazenyl)naphthalene-2,7-disulfonic acid typically involves a multi-step process. The initial step often includes the diazotization of a primary aromatic amine, followed by coupling with another aromatic compound. The reaction conditions usually require acidic environments, often using hydrochloric acid or sulfuric acid as catalysts .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes the use of concentrated sulfuric acid under controlled temperatures and pressures to facilitate the sulfonation and diazotization reactions . The final product is then purified through crystallization or other separation techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
6-(Acetylamino)-4-hydroxy-3-((E)-(4-(((4-((E)-(4-sulfophenyl)diazenyl)phenyl)amino)carbonyl)phenyl)diazenyl)naphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium dithionite, zinc dust.
Catalysts: Sulfuric acid, hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction typically produces aromatic amines .
Scientific Research Applications
6-(Acetylamino)-4-hydroxy-3-((E)-(4-(((4-((E)-(4-sulfophenyl)diazenyl)phenyl)amino)carbonyl)phenyl)diazenyl)naphthalene-2,7-disulfonic acid has a wide range of scientific research applications:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential therapeutic properties, including antineoplastic and anti-inflammatory activities.
Industry: Utilized in the textile industry for dyeing fabrics and in the cosmetic industry for coloring products
Mechanism of Action
The mechanism of action of 6-(Acetylamino)-4-hydroxy-3-((E)-(4-(((4-((E)-(4-sulfophenyl)diazenyl)phenyl)amino)carbonyl)phenyl)diazenyl)naphthalene-2,7-disulfonic acid involves its interaction with various molecular targets. The azo groups can undergo reduction to form aromatic amines, which can then interact with cellular components. The compound’s effects are mediated through pathways involving oxidative stress and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2,7-disulfonic acid: Shares the naphthalene core structure but lacks the azo groups.
Naphthalene-2,6-disulfonic acid: Similar sulfonic acid groups but different positional isomers.
Other azo dyes: Compounds like methyl orange and Congo red, which also contain azo groups and exhibit similar coloration properties
Uniqueness
6-(Acetylamino)-4-hydroxy-3-((E)-(4-(((4-((E)-(4-sulfophenyl)diazenyl)phenyl)amino)carbonyl)phenyl)diazenyl)naphthalene-2,7-disulfonic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of acetylamino, hydroxy, and sulfonic acid groups, along with the azo linkage, makes it particularly versatile for various applications .
Properties
CAS No. |
6330-96-7 |
---|---|
Molecular Formula |
C31H24N6O12S3 |
Molecular Weight |
768.8 g/mol |
IUPAC Name |
6-acetamido-4-hydroxy-3-[[4-[[4-[(4-sulfophenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C31H24N6O12S3/c1-17(38)32-26-16-25-19(14-27(26)51(44,45)46)15-28(52(47,48)49)29(30(25)39)37-36-21-4-2-18(3-5-21)31(40)33-20-6-8-22(9-7-20)34-35-23-10-12-24(13-11-23)50(41,42)43/h2-16,39H,1H3,(H,32,38)(H,33,40)(H,41,42,43)(H,44,45,46)(H,47,48,49) |
InChI Key |
DVROPABFANSCGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2C=C(C(=C(C2=C1)O)N=NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)N=NC5=CC=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.